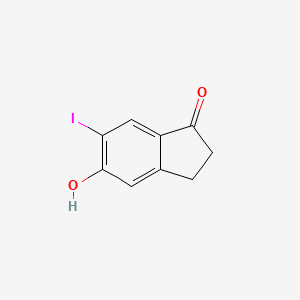

5-Hydroxy-6-iodo-1-indanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IO2 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

5-hydroxy-6-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H7IO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2 |

InChI Key |

QCRQWTVLOFSBNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydroxy 6 Iodo 1 Indanone and Its Precursors

Direct Synthesis of 5-Hydroxy-6-iodo-1-indanone

The direct introduction of an iodine atom onto the 5-hydroxy-1-indanone (B188539) scaffold at the C-6 position is a key transformation. This section explores the specific methods developed to achieve this regioselectivity.

Regioselective Iodination Strategies utilizing N-Iodosuccinimide (NIS)

The synthesis of this compound can be effectively achieved through the direct iodination of its precursor, 5-hydroxy-1-indanone. A widely used and efficient method employs N-Iodosuccinimide (NIS) as the iodinating agent. prepchem.com NIS is favored for electrophilic iodinations due to its mild nature and ease of handling. organic-chemistry.org

The regioselectivity of this reaction is directed by the activating hydroxyl group (-OH) at the C-5 position of the indanone ring. In electrophilic aromatic substitution, a hydroxyl group is a powerful ortho-, para-director. The position para to the hydroxyl group (C-7) is part of the fused ring system, and the ortho position at C-4 is sterically less favored than the C-6 position. Consequently, the electrophilic iodine species generated from NIS is preferentially directed to the electron-rich C-6 position.

A typical procedure involves stirring 5-hydroxy-1-indanone with N-Iodosuccinimide in a suitable solvent like acetonitrile (B52724) (CH3CN) at room temperature. prepchem.com The reaction generally proceeds to completion overnight, yielding the desired this compound. The use of catalytic amounts of an acid, such as trifluoroacetic acid (TFA), can further activate NIS and enhance the rate and efficiency of iodination for various electron-rich aromatic compounds. organic-chemistry.orgresearchgate.net The reaction mechanism involves the generation of an electrophilic iodine species that attacks the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.

Optimization of Reaction Conditions for Halogenation at C-6 Position

Optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side products. The established method for the C-6 iodination of 5-hydroxy-1-indanone provides a baseline for optimized conditions.

A specific reported synthesis involves reacting 1.48 g of 5-hydroxy-1-indanone with 2.25 g of N-iodosuccinimide in 20 ml of acetonitrile. prepchem.com The mixture is stirred overnight at room temperature. prepchem.com Post-reaction work-up involves evaporating the solvent, slurrying the residue with ethyl acetate, filtering, and recrystallizing the final product from acetonitrile to afford a pure solid. prepchem.com These conditions are considered optimal for achieving high regioselectivity at the C-6 position, driven by the electronic effects of the C-5 hydroxyl group and the choice of a polar aprotic solvent. While other halogenating agents and systems exist, the NIS/acetonitrile system is a proven and efficient choice for this specific transformation.

Synthetic Pathways to 5-Hydroxy-1-indanone (Key Intermediate)

The availability of the precursor, 5-hydroxy-1-indanone, is fundamental to the synthesis of the target compound. This key intermediate is primarily synthesized via intramolecular cyclization reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing cyclic systems like indanones from acyclic precursors. Friedel-Crafts acylation and other Lewis acid-catalyzed annulations are the most prominent methods.

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a classic and reliable method for synthesizing 1-indanones. researchgate.netresearchgate.net To produce 5-hydroxy-1-indanone, 3-(3-hydroxyphenyl)propanoic acid is the logical starting material. The cyclization is typically promoted by a strong acid or a Lewis acid catalyst. google.com

Commonly used catalysts include polyphosphoric acid (PPA) and methanesulfonic acid (MSA). masterorganicchemistry.com For instance, heating 3-(3-hydroxyphenyl)propanoic acid in PPA can effect the ring closure to form 5-hydroxy-1-indanone. google.com An alternative approach involves using the methoxy-protected precursor, 3-(3-methoxyphenyl)propanoic acid. This compound is first cyclized to 5-methoxy-1-indanone (B147253), often using catalysts like PPA or Eaton's reagent. The subsequent step involves the cleavage of the methyl ether, typically with a strong Lewis acid like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), to yield the final 5-hydroxy-1-indanone. chemicalbook.com The use of niobium pentachloride (NbCl₅) has also been reported as an effective catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids under mild conditions. researchgate.net

| Precursor | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-(3-Methoxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | Heating | 5-Methoxy-1-indanone | google.com |

| 5-Methoxy-1-indanone | Aluminum chloride (AlCl₃) | Reflux in benzene (B151609) | 5-Hydroxy-1-indanone | chemicalbook.com |

| 3-(3-Hydroxyphenyl)propanoic acid | Trifluoromethanesulfonic acid (TFMSA) | 0-20°C | 5-Hydroxy-1-indanone | |

| 3-Arylpropanoic acids | Niobium pentachloride (NbCl₅) | Room Temperature | 1-Indanones | researchgate.net |

Annulation strategies provide alternative and sometimes more direct routes to 5-hydroxy-1-indanone. These methods often involve the formation of two bonds in a single synthetic sequence.

One innovative "one-pot" method starts from readily available materials, anisole (B1667542) and 3-chloropropionyl chloride. google.com These are first reacted via a Friedel-Crafts acylation in dichloromethane (B109758), catalyzed by a multi-component Lewis acid system such as AlCl₃/LiCl/NaCl. google.com This forms the intermediate 3-chloro-4'-(methoxy)propiophenone. Without isolating the intermediate, the mixture is heated to a molten state (100-170 °C), which promotes an intramolecular Friedel-Crafts alkylation (ring closure) and simultaneous demethylation (ether cleavage) to afford 5-hydroxy-1-indanone in high yield. google.com

Another approach utilizes 2,6-dibromophenol (B46663) as the starting material. google.com It is first acylated with 3-chloropropionyl chloride. The resulting ester then undergoes an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid to form 4,6-dibromo-5-hydroxy-1-indanone. google.combeilstein-journals.org The final step is a debromination reaction, typically using catalytic hydrogenation with palladium on carbon (Pd/C), to furnish the desired 5-hydroxy-1-indanone. google.com This method offers high selectivity by using bromine atoms as protecting/directing groups that are removed in the final step. beilstein-journals.org

| Starting Materials | Key Reagents/Catalysts | Key Intermediate | Yield | Reference |

|---|---|---|---|---|

| Anisole, 3-Chloropropionyl chloride | AlCl₃/LiCl/NaCl (multi-component Lewis acid) | 3-Chloro-4'-(methoxy)propiophenone | 84.5-86.5% | google.com |

| 2,6-Dibromophenol, 3-Chloropropionyl chloride | Lewis Acid, then Pd/C, H₂ | 4,6-Dibromo-5-hydroxy-1-indanone | 92% (debromination step) | google.com |

Diels-Alder Reactions in Indanone Ring Formation

The Diels-Alder reaction provides a powerful tool for the construction of the 2,3-dihydrobenz[f]indenone skeleton, which is structurally related to the indanone core. Research has shown that 4,7-dioxygenated indanones can act as dienophiles in these cycloaddition reactions. For instance, the reaction of indanetrione with 1-methoxybutadiene can lead to the formation of a 2,3-dihydrobenz[f]indenone derivative. However, this reaction can produce a mixture of regioisomers. beilstein-journals.org The use of a 6-bromoindanetrione as the dienophile has been explored to improve the regioselectivity of the cycloaddition, leading exclusively to a [4.4.3]propellane, a bridged bicyclic compound. beilstein-journals.org This approach highlights the influence of substituents on the dienophile in directing the outcome of the Diels-Alder reaction. beilstein-journals.org

Ether Cleavage Strategies from Methoxy (B1213986) Precursors

A common and crucial step in the synthesis of 5-hydroxy-1-indanone is the cleavage of a methoxy ether from its precursor, 5-methoxy-1-indanone. google.com This demethylation is frequently accomplished using Lewis acids. One widely used method involves refluxing 5-methoxy-1-indanone with aluminum chloride (AlCl₃) in a solvent like benzene, which can yield 5-hydroxy-1-indanone in high purity after purification.

Alternative demethylation conditions have also been explored. For instance, a combination of aluminum chloride and ethanethiol (B150549) in dichloromethane has been used for the demethylation of related indanone structures. google.com Research has also demonstrated that methanesulfonic acid can be used for the regioselective demethylation of certain methoxy-substituted compounds. A "one-pot" synthesis has been developed where the Friedel-Crafts acylation to form a methoxypropiophenone intermediate is followed by heating in a molten salt containing AlCl₃, which induces both cyclization to the indanone and subsequent demethylation to the final hydroxyindanone. google.com

Debromination-Mediated Routes from Polyhalogenated Phenols

The synthesis of indanones can also be approached through the reductive dehalogenation of polyhalogenated precursors. Specifically, debromination of brominated phenolic compounds offers a route to desired phenol (B47542) derivatives which can then be cyclized to form the indanone ring.

One method involves the catalytic hydrogenation of a dibrominated hydroxyindanone. For example, 4,6-dibromo-5-hydroxy-1-indanone can be converted to 5-hydroxy-1-indanone in high yield using palladium on carbon as a catalyst. Reductive debromination can also be achieved using various metal powders. Studies on 2,4,6-tribromophenol (B41969) have shown that different metal reagents and reaction conditions can selectively remove bromine atoms. tandfonline.com For example, using zinc powder in a sodium hydroxide (B78521) solution can selectively produce 2-bromophenol. tandfonline.com This selectivity is crucial for preparing specifically substituted phenols required for subsequent cyclization into the desired indanone.

Microbial-mediated debromination has also been investigated. Anaerobic microorganisms associated with marine sponges have been shown to reductively debrominate various bromophenols, such as 2,4,6-tribromophenol and 2,6-dibromophenol. nih.govasm.org This biological approach offers an environmentally benign alternative to chemical reductants. nih.govasm.org

Alternative Iodination Approaches for Indanone Systems

The introduction of an iodine atom onto the indanone skeleton is a critical step in the synthesis of this compound. Several methods are available for this transformation, each with its own advantages and specificities.

Oxidative Iodination using Elemental Iodine and Peroxides

A common and effective method for the iodination of aromatic compounds, including indanones, is the use of elemental iodine in the presence of an oxidizing agent. Hydrogen peroxide is a frequently used oxidant in these reactions. The iodination of aryl methoxy-substituted 1-indanones has been successfully carried out using a system of iodine and 30% aqueous hydrogen peroxide under solvent-free conditions. mdpi.comresearchgate.netchem-soc.si This method has been shown to be regioselective, with iodination occurring at the alkyl position adjacent to the carbonyl group in aryl alkyl ketones. researchgate.netchem-soc.si

The efficiency of this reaction can be influenced by the form of the peroxide used. Comparative studies have evaluated aqueous hydrogen peroxide against solid forms like urea-hydrogen peroxide (UHP). chem-soc.si For some substrates, including 1-indanone (B140024), the use of UHP under solvent-free conditions has proven effective. nih.gov The reaction stoichiometry of the substrate, iodine, and peroxide is a critical parameter for achieving efficient iodination. chem-soc.sinih.gov

Application of Hypervalent Iodine Reagents in Indanone Functionalization

Hypervalent iodine reagents are powerful oxidizing agents that have found wide application in organic synthesis, including the functionalization of indanones. acs.org These reagents offer mild and selective conditions for various transformations. researchgate.netarkat-usa.org For example, phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly used hypervalent iodine(III) reagents. arkat-usa.org

In the context of indanone chemistry, hypervalent iodine reagents can be used to introduce various functional groups. While direct iodination using these reagents is a key application, they can also facilitate other reactions. For instance, the combination of iodine and a hypervalent iodine reagent like [bis(acyloxy)iodo]arenes can be used for the oxidative iodination of aromatic ketones. arkat-usa.org Additionally, m-iodosylbenzoic acid has been shown to be an effective reagent for the iodination of arenes in the presence of iodine. beilstein-journals.org The reactivity and selectivity of these reagents make them valuable tools for the synthesis of complex indanone derivatives. acs.orgarkat-usa.org

Photo-induced Iodination Techniques

Photo-induced reactions offer an alternative pathway for the iodination of organic compounds. UV irradiation of α-iodo cycloalkanones, including 2-iodo-1-indanone (B38360), has been studied to understand the nature of the carbon-iodine bond cleavage. oup.comcas.cz These studies have shown that the photochemical process can proceed through both radical and ionic pathways, with the ratio of products depending on the solvent and reaction conditions. oup.com For instance, irradiation of 2-iodo-1-indanone in cyclohexane (B81311) can produce both 1-indanone (radical product) and 2-inden-1-one (ionic product). oup.com

More recently, photo-induced methods for the iodination of aromatic compounds without the need for metal catalysts have been developed. acs.orgresearchgate.net A photo-induced halogen exchange in aryl halides has been discovered, allowing for the preparation of a broad range of aryl iodides under mild conditions. acs.orgresearchgate.net Furthermore, photoinduced iron-catalyzed iodination of unstrained cyclic alcohols using N-iodosuccinimide (NIS) has been reported, providing a method for preparing remote halogenated alkyl ketones. rsc.org While not directly applied to 5-hydroxy-1-indanone in the reviewed literature, these photo-induced techniques represent a promising area for future synthetic strategies.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound and related indanone structures aims to enhance efficiency, minimize waste, and utilize less hazardous materials. Key strategies include the adoption of solvent-free reaction conditions, the use of alternative energy sources like microwave irradiation, and the development of highly efficient and selective catalytic systems. These approaches are crucial for creating more sustainable and environmentally benign synthetic routes. While the direct synthesis of this compound involves the iodination of its precursor, 5-hydroxy-1-indanone, the principles of green chemistry can be applied to both the construction of the core indanone structure and the final iodination step. prepchem.com

Solvent-free synthesis, often conducted through mechanochemistry (grinding) or by heating neat reactants, represents a significant advancement in green chemistry. tandfonline.com By eliminating organic solvents, these methods reduce waste, cost, and the environmental hazards associated with solvent toxicity and disposal. tandfonline.com

A notable green approach for the synthesis of indanone derivatives involves a "grindstone chemistry" or mechanochemical method. tandfonline.comtandfonline.com For instance, various (E)-7-(arylidene)-indanone compounds have been synthesized efficiently using a solvent-free grinding technique. In a model reaction, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one was reacted with aromatic aldehydes, yielding the desired products in excellent yields within minutes. tandfonline.com This demonstrates the potential for creating carbon-carbon bonds in the indanone framework without the need for a solvent.

Table 1: Solvent-Free Synthesis of 7-Arylidene Indanone Derivatives via Grinding tandfonline.com

Furthermore, solvent-free conditions have been effectively applied to iodination reactions, which is directly relevant to the final step in synthesizing this compound. The iodination of 1-indanone has been achieved using elemental iodine with 30% aqueous hydrogen peroxide as the oxidant under solvent-free conditions, regioselectively targeting the alkyl position adjacent to the carbonyl group. researchgate.net Similarly, a mechanical grinding method has been developed for the iodination of pyrimidine (B1678525) derivatives, demonstrating that halogenation can be performed efficiently and exothermically without bulk solvents. mdpi.com These examples suggest that the iodination of 5-hydroxy-1-indanone could potentially be adapted to a solvent-free protocol, further enhancing its green credentials.

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. researchgate.net The use of microwave irradiation can accelerate reactions that would otherwise require long heating periods, thus saving energy and resources. researchgate.netacs.org

A powerful application of this technology is the one-pot synthesis of 1-indanones from substituted benzenes and α,β-unsaturated acyl chlorides. acs.orgacs.org This reaction proceeds through a tandem Friedel-Crafts acylation and Nazarov cyclization, catalyzed by aluminum chloride and promoted by microwave irradiation. acs.orgacs.org The use of pulsed microwave irradiation at intervals was found to be more effective than continuous irradiation, preventing overheating and the formation of tar-like byproducts. acs.org This method provides a practical and convenient route to various indanone derivatives from simple starting materials. acs.org

Another innovative microwave-assisted method involves the silver-nitrate-promoted C-C coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids to produce 3-arylindan-1-ones in excellent yields (71-96%). organic-chemistry.org This approach significantly shortens reaction times to around 20 minutes and simplifies purification, offering a scalable solution for synthesizing biologically active indanones. organic-chemistry.org

The enhancement provided by microwave heating is not solely a thermal effect. In studies comparing microwave irradiation to conventional heating for Nazarov cyclizations under strictly controlled temperatures, the reaction rate under microwave conditions was found to be significantly higher, suggesting the presence of specific, non-thermal microwave effects that enhance reaction efficiency. researchgate.net

Table 2: Comparison of Microwave vs. Ultrasound in the Synthesis of 6-Methoxy-1-indanone mdpi.com

Catalysis is fundamental to green chemistry, as catalysts can enable reactions with higher atom economy, lower energy consumption, and greater selectivity, thereby minimizing waste. The synthesis of the indanone core relies heavily on various catalytic strategies, from traditional Lewis acids to advanced transition-metal systems.

The intramolecular Friedel-Crafts reaction is a classic method for forming the indanone ring. The synthesis of the precursor, 5-hydroxy-1-indanone, can be achieved via the demethylation of 5-methoxy-1-indanone using the Lewis acid aluminum chloride (AlCl₃). chemicalbook.com Other Lewis acids, such as niobium pentachloride (NbCl₅), have also been employed to catalyze the reaction between aromatic substrates and acrylic acids to form indanones. nih.gov To improve the sustainability of these reactions, solid acid catalysts like Nafion-H, a perfluorinated sulfonic acid polymer, have been used. nih.govbeilstein-journals.org Nafion-H is recyclable and avoids the workup issues associated with homogeneous catalysts like AlCl₃. beilstein-journals.org

Transition-metal catalysis offers a versatile and powerful toolkit for constructing indanone frameworks with high efficiency and selectivity.

Palladium (Pd) Catalysis: Palladium catalysts are widely used. A tandem phosphine-palladium catalyzed Michael-Heck annulation has been developed to synthesize functionalized indanones from 2-iodobenzoylacetates and electron-poor alkynes. nih.gov Ligand-free palladium-catalyzed carbonylation reactions have also been established to build the indenone framework from o-bromophenyl iodide and alkynes under a carbon monoxide atmosphere. bohrium.com More complex strategies involve a Pd-catalyzed chemodivergent synthesis that allows for precise control over the reaction pathway to yield a broad array of 1-indanones. acs.org

Nickel (Ni) and Iridium (Ir) Catalysis: Transition metals beyond palladium are also effective. Carbonylative cyclization reactions to form 1-indanones have been achieved using nickel and lithium catalysts. nih.govbeilstein-journals.org Additionally, dicationic iridium(III) catalysts have been successfully applied to the Nazarov cyclization for synthesizing highly functionalized 1-indanones under mild conditions. nih.govbeilstein-journals.org

Copper (Cu) Catalysis: Copper(II) triflate has been shown to catalyze the tandem Nazarov cyclization and electrophilic fluorination of α,β-unsaturated arylketones, providing access to fluorine-containing 1-indanone derivatives. nih.gov

The synthesis of 5-hydroxy-1-indanone itself can benefit from these catalytic methods. One patented route involves the catalytic debromination of 4,6-dibromo-5-hydroxy-1-indanone using a Palladium on carbon (Pd/C) catalyst to furnish the desired precursor with high yield. google.com

Table 3: Selected Catalytic Methods for the Synthesis of Indanone Derivatives nih.govbeilstein-journals.orgnih.govbohrium.com

Spectroscopic and Advanced Structural Elucidation of 5 Hydroxy 6 Iodo 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of 1D (¹H and ¹³C) and 2D NMR data allows for the unambiguous assignment of all protons and carbons and provides insight into the connectivity and spatial relationships within the molecule.

The ¹H and ¹³C NMR spectra of 5-Hydroxy-6-iodo-1-indanone can be predicted by examining the spectra of its parent compound, 5-hydroxy-1-indanone (B188539), and considering the electronic effects of the iodo substituent.

For the parent 5-hydroxy-1-indanone , typical ¹H NMR spectral data in DMSO-d₆ show two triplets for the aliphatic protons of the five-membered ring, corresponding to the methylene (B1212753) groups at C-2 and C-3. chemicalbook.comgoogle.com The aromatic region displays signals for the three protons on the benzene (B151609) ring. chemicalbook.comgoogle.com For instance, one reported spectrum shows multiplets for the aliphatic protons between δ 2.58-2.67 ppm (2H) and 2.94-3.01 ppm (2H), and aromatic signals at δ 6.79 (dd, 1H), 6.84 (s, 1H), and 7.47 (d, 1H). chemicalbook.com

The introduction of an iodine atom at the C-6 position significantly alters the aromatic region. The iodine atom, being electronegative, will deshield the adjacent protons and carbons. In the case of this compound, this leaves only two aromatic protons at C-4 and C-7. These would appear as singlets due to the lack of ortho- or meta-coupling partners. The proton at C-7 is expected to be downfield shifted compared to its position in the parent compound due to the influence of both the adjacent iodine and the carbonyl group. Similarly, the proton at C-4 will be influenced by the ortho-hydroxyl group.

The ¹³C NMR spectrum provides complementary information. In halogenated indanones, the carbon atom directly bonded to the halogen shows a characteristic shift. For example, in various chloro- and bromo-substituted hydroxyindanones, the chemical shifts for all carbons have been precisely assigned. acs.org For this compound, the C-6 resonance would be significantly shifted, and its precise value would be indicative of the iodo-substitution. The other carbon signals, including the carbonyl carbon (C-1), the hydroxyl-bearing carbon (C-5), and the aliphatic carbons (C-2 and C-3), would also experience shifts due to the altered electronic environment of the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indanones (Note: Data is compiled from various sources and solvents, serving as a reference for predicting shifts in this compound)

| Compound | Nucleus | C2/C3 (ppm) | C4/C7 (ppm) | Aromatic C's (ppm) | C=O (ppm) | Source |

| 5-Hydroxy-1-indanone | ¹H | ~2.6 (m), ~2.9 (m) | ~6.84 (s, H-4), ~7.47 (d, H-7) | ~6.79 (dd, H-6) | - | chemicalbook.com |

| 6-Chloroindan-1-one | ¹³C | 25.37, 36.57 | 127.85 (C-7), 134.50 (C-4) | 123.45, 133.63, 138.49, 153.07 | 205.43 | iucr.org |

| 6-Bromoindan-1-one | ¹³C | 25.37, 36.34 | 128.16 (C-7), 137.14 (C-4) | 121.35, 126.46, 138.73, 153.47 | 205.19 | iucr.org |

| 5-Fluoro-3-hydroxy-6-methyl-1-indanone | ¹³C | 47.3, - | 112.3 (C-7), 126.2 (C-4) | 127.8, 132.3, 155.8, 167.4 | 202.2 | acs.org |

This is an interactive data table. Users can sort and filter based on the provided data.

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of substituted indanones. nih.govacs.org Techniques such as COSY, HSQC, HMBC, and NOESY would be employed to definitively assign the structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the methylene protons at C-2 and C-3, confirming their adjacent relationship within the five-membered ring. mdpi.com The absence of further correlations for the aromatic protons would confirm their isolation from each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each protonated carbon atom. The signals for the C-2/H-2, C-3/H-3, C-4/H-4, and C-7/H-7 pairs would be identified.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. youtube.com For this compound, HMBC would be critical:

The proton at C-7 would show correlations to the carbonyl carbon (C-1), the bridgehead carbon C-7a, and the iodine-bearing carbon C-6.

The proton at C-4 would show correlations to the bridgehead carbon C-3a, the hydroxyl-bearing carbon C-5, and the iodine-bearing carbon C-6.

These correlations would definitively place the hydroxyl group at C-5 and the iodine atom at C-6.

The methylene protons at C-2 would show correlations to the carbonyl carbon (C-1), confirming their position adjacent to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. mdpi.comresearchgate.net For example, a NOESY spectrum could show a correlation between the C-7 proton and the methylene protons at C-2, confirming the planar nature of the indanone ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental formula of a novel or synthesized compound by measuring its mass with very high precision (typically to four or more decimal places). spectroscopyonline.com For this compound, the molecular formula is C₉H₇IO₂. HRMS analysis would be used to confirm this composition. The technique is routinely applied to substituted indanones, with reported measurements often having an error of less than 5 ppm. acs.orgmdpi.com

Table 2: Calculated Mass and Representative HRMS Data for Indanone Derivatives

| Compound | Molecular Formula | Mass Type | Calculated Mass (Da) | Found Mass (Da) | Source |

| This compound | C₉H₇IO₂ | [M] | 273.9542 | - | Calculated |

| 5-Bromo-3-hydroxy-1-indanone | C₉H₇BrO₂ | [M]⁺ | 225.9629 | 225.9624 | acs.org |

| 5-Chloro-3-hydroxy-1-indanone | C₉H₇ClO₂ | [M] | 182.0135 | 182.0129 | acs.org |

| Methyl 2-((difluoromethyl)thio)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C₁₃H₁₂O₃F₂SNa | [M+Na]⁺ | 309.0373 | 309.0370 | nih.gov |

| Aromatic Substituted Indanone | C₁₁H₉O₄ | [M-H]⁻ | 205.0495 | 205.0506 | mdpi.com |

This is an interactive data table. Users can sort and filter based on the provided data.

Electron Ionization (EI) or other ionization techniques followed by tandem mass spectrometry (MS/MS) reveal characteristic fragmentation patterns that act as a structural fingerprint. researchgate.net For aromatic ketones like this compound, several key fragmentation pathways can be anticipated. libretexts.org

The molecular ion peak (M⁺˙) at m/z 274 would be observed. Key fragmentation steps would likely include:

Loss of Iodine: A very prominent fragmentation would be the cleavage of the C-I bond, resulting in the loss of an iodine radical (·I, mass 127) to give a fragment ion at [M-127]⁺. This is a common pathway for iodo-aromatic compounds.

Loss of Carbon Monoxide: Ketones frequently undergo the loss of a neutral CO molecule (mass 28) from the molecular ion or subsequent fragment ions. This would lead to a fragment at [M-28]⁺˙.

Combined Losses: A fragment corresponding to the loss of both iodine and carbon monoxide, [M-I-CO]⁺, would also be expected.

Ring Fragmentation: The five-membered ring can also cleave. For example, a retro-aldol type fragmentation, as seen in some indanone derivatives, could occur. researchgate.net

Analysis of these patterns, especially in comparison to known spectra of other halogenated indanones, allows for detailed structural confirmation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related structures provides a clear picture of its expected solid-state conformation.

Studies on 6-chloroindan-1-one and 6-bromoindan-1-one show that the indanone framework is essentially planar. iucr.org Although the chloro and bromo derivatives are not isomorphous, they exhibit distinct and structurally informative packing motifs. iucr.org The 6-chloro analog packs in a herringbone motif driven by C—H···O interactions. iucr.org In contrast, the 6-bromo derivative's packing is influenced by a combination of offset face-to-face π-stacking, C—H···O, C—H···Br, and Br···O interactions. iucr.org

Based on these findings, it can be inferred that this compound would also possess a planar bicyclic core. The crystal packing would be significantly influenced by the functional groups. Strong intermolecular hydrogen bonding involving the C-5 hydroxyl group would be a dominant feature. Furthermore, the large, polarizable iodine atom at C-6 would be expected to participate in halogen bonding (C—I···O), a type of non-covalent interaction that is increasingly recognized as a key determinant of solid-state architecture. The interplay of these hydrogen bonds, potential halogen bonds, and π-stacking interactions would define the unique supramolecular structure of this compound in the solid state.

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, its structural parameters can be reliably inferred from high-resolution diffraction data of closely related compounds, such as 5-hydroxy-1-indanone. nih.gov The core structure consists of a benzene ring fused to a cyclopentanone (B42830) ring. The introduction of a bulky iodine atom at the 6-position and a hydroxyl group at the 5-position is expected to induce minor distortions in the planarity of the aromatic ring and influence the crystal packing. The fundamental geometry, however, is anticipated to remain consistent with the parent indanone framework.

Below is a table of expected crystallographic parameters for this compound, based on known data for related indanone structures.

| Parameter | Expected Value / System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~7-10 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1000-1300 |

| Z (molecules/unit cell) | 4 |

| Note: These values are estimations based on related known crystal structures and are presented for illustrative purposes pending experimental determination. |

Elucidation of Torsional Angles and Intermolecular Interactions

Torsional angles, which describe the rotation around a chemical bond, are crucial for defining the precise conformation of a molecule. researchgate.net In this compound, the key torsional angles are those defining the puckering of the five-membered cyclopentanone ring and the orientation of the hydroxyl and iodo substituents relative to the aromatic plane. The fusion to the rigid benzene ring restricts the conformational freedom of the cyclopentanone moiety, which typically adopts a shallow envelope conformation.

Intermolecular interactions are critical in defining the supramolecular architecture of the crystal lattice. For this compound, two primary non-covalent interactions are expected to dominate the crystal packing:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This facilitates the formation of strong intermolecular O-H···O=C hydrogen bonds, which often lead to the assembly of molecules into chains or dimeric motifs. researchgate.net

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule (I···O=C). This type of interaction is a significant force in directing the crystal packing of iodo-substituted aromatic compounds. nih.gov

These interactions collectively contribute to a stable, three-dimensional crystalline network.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Characteristic Vibrational Modes of Hydroxyl and Carbonyl Groups

Infrared (IR) spectroscopy is an essential tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features in its IR spectrum are the absorption bands corresponding to the hydroxyl (O-H) and carbonyl (C=O) groups.

The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding in the solid state. The precise position depends on the strength of these interactions.

The C=O stretching vibration of the indanone ketone is expected to appear as a strong, sharp peak. In simple saturated ketones, this band is found around 1715 cm⁻¹. However, in 1-indanone (B140024), conjugation with the aromatic ring lowers the frequency to approximately 1700-1710 cm⁻¹. The presence of the electron-donating hydroxyl group on the ring may further influence this position.

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200-3500 | Strong, Broad |

| Carbonyl (C=O) | Stretching | 1690-1710 | Strong, Sharp |

| Aromatic C=C | Stretching | 1580-1610 | Medium |

| C-O | Stretching | 1200-1300 | Medium |

| C-I | Stretching | 500-600 | Weak-Medium |

Electronic Transitions and Chromophoric Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is related to its color and chromophoric system. msu.edu The primary chromophore in this compound is the substituted benzoyl system, which includes the aromatic ring, the carbonyl group, and their substituents. ijprajournal.com

The expected electronic transitions include:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl double bond. They typically result in strong absorption bands in the UV region, likely below 300 nm.

n → π* transitions: This involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is lower in energy and gives rise to a weaker absorption band at a longer wavelength, often above 300 nm. msu.edu

The substituents on the aromatic ring significantly modulate the absorption profile. The hydroxyl group acts as a powerful auxochrome, a group that modifies the absorption of a chromophore. Its electron-donating nature via resonance tends to shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect). The iodine atom can also contribute to a bathochromic shift due to the heavy-atom effect and its polarizability.

| Transition Type | Involved Orbitals | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | π (aromatic, C=O) → π | ~250-290 | High |

| n → π | n (C=O) → π | ~310-340 | Low |

| Note: λmax values are estimates and can vary based on the solvent used for analysis. |

Derivatization and Chemical Transformations of 5 Hydroxy 6 Iodo 1 Indanone

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the C-5 position is a versatile handle for introducing a wide array of substituents through several key reactions.

The hydroxyl group of 5-Hydroxy-6-iodo-1-indanone can be readily converted into ethers or esters. These transformations are fundamental not only for protecting the phenol (B47542) during subsequent reactions at other sites of the molecule but also for creating new derivatives with potentially altered biological or material properties.

Etherification is commonly achieved under basic conditions, where a base such as sodium hydride or potassium carbonate is used to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide. This intermediate then reacts with an alkyl halide in a classic Williamson ether synthesis.

Esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds through nucleophilic acyl substitution to yield the corresponding ester.

Table 1: Representative Etherification and Esterification Reactions This table presents hypothetical reaction examples based on standard organic chemistry principles.

| Transformation | Reagent(s) | Base | Product |

| Methylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 6-Iodo-5-methoxy-1-indanone |

| Benzylation | Benzyl bromide (BnBr) | Sodium hydride (NaH) | 5-(Benzyloxy)-6-iodo-1-indanone |

| Acetylation | Acetyl chloride (CH₃COCl) | Pyridine | (6-Iodo-1-oxo-indan-5-yl) acetate |

| Benzoylation | Benzoyl chloride (PhCOCl) | Triethylamine (Et₃N) | (6-Iodo-1-oxo-indan-5-yl) benzoate |

The oxidation of the phenolic hydroxyl group in this compound is a potential pathway to quinone-like structures. Phenols are susceptible to oxidation, and the specific product depends heavily on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to complex product mixtures or degradation of the aromatic ring. However, controlled oxidation can yield valuable synthetic intermediates. For instance, reagents like Fremy's salt (potassium nitrosodisulfonate) are known to oxidize phenols to quinones. The presence of the electron-donating hydroxyl group and the electron-withdrawing iodo and keto groups influences the redox potential of the aromatic ring.

Transformations Involving the Keto Group

The carbonyl group of the indanone ring is a key site for transformations, allowing for modification of the five-membered ring's structure and functionality.

The ketone functionality can be selectively reduced to a secondary alcohol, yielding the corresponding 5-Hydroxy-6-iodo-1-indanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and common choice for this reduction, often performed in alcoholic solvents like methanol (B129727) or ethanol. sapub.orgyoutube.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used but require anhydrous conditions. The resulting indanol introduces a new chiral center into the molecule, leading to a racemic mixture unless a chiral reducing agent is employed.

Table 2: Reduction of the Indanone Carbonyl This table presents expected outcomes for the reduction of the keto group.

| Reducing Agent | Solvent(s) | Product |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 5-Hydroxy-6-iodo-1-indanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 5-Hydroxy-6-iodo-1-indanol |

The carbon atom adjacent to the carbonyl group (the α-carbon, at the C-2 position) is acidic and can be deprotonated by a base to form an enolate. idc-online.comlibretexts.orgmsu.edu This enolate intermediate is a powerful nucleophile and can undergo a variety of reactions, allowing for functionalization at the C-2 position. idc-online.comadamsabangan.com For example, the enolate can be alkylated with alkyl halides, or it can participate in aldol-type condensation reactions with other carbonyl compounds. libretexts.org Halogenation at the α-position is also a common transformation, which can introduce bromine or chlorine atoms that serve as handles for further synthetic manipulations. adamsabangan.com

Reactivity of the Iodo Substituent

The iodine atom at the C-6 position is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the indanone core. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. wikipedia.orglibretexts.org

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to synthesize biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a method for vinylation of the indanone scaffold. organic-chemistry.orgwikipedia.orgyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org

These reactions offer a modular approach to derivatization, enabling the introduction of a vast array of chemical functionalities at the C-6 position.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Iodo Position This table summarizes key cross-coupling reactions applicable to the aryl iodide moiety.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Alkenyl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃, K₂CO₃) | 6-Substituted (Aryl, Alkenyl, Alkyl) derivative |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) | 6-Alkenyl derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 6-Alkynyl derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) | 6-Amino derivative |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of an iodo substituent on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org The general utility of palladium catalysis is well-established in the synthesis of pharmaceuticals and other complex molecules. researchgate.netnih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. organic-chemistry.org For this compound, this reaction would enable the introduction of a wide range of aryl or vinyl substituents at the C-6 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. harvard.edu The base is required to activate the organoboron species, facilitating the transmetalation step. organic-chemistry.org

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing a dual catalyst system of palladium and a copper(I) salt, typically in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method provides a direct route to 6-alkynyl-5-hydroxy-1-indanone derivatives, which are valuable intermediates for more complex structures. The reaction conditions are generally mild, often proceeding at room temperature. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the attachment of various vinyl groups at the C-6 position. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ / Toluene, Dioxane, H₂O | 6-Aryl-5-hydroxy-1-indanone |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine (B6355638) / THF, DMF | 6-Alkynyl-5-hydroxy-1-indanone |

| Heck | H₂C=CH-R' | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF, CH₃CN | 6-Vinyl-5-hydroxy-1-indanone |

Nucleophilic Aromatic Substitution with Activated Iodides

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. nih.govsemanticscholar.org In this compound, the carbonyl group at C-1 exerts an electron-withdrawing effect, activating the ortho and para positions of the aromatic ring for nucleophilic attack. The iodine atom at C-6, being in a position ortho to the carbonyl-bearing fused ring junction, experiences this activation, making it a suitable leaving group for SNAr reactions.

This pathway allows for the direct displacement of the iodide by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce heteroatomic functionalities. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov The presence of strong electron-withdrawing groups is generally required for this type of reaction to occur efficiently.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful transformation that converts an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, the carbon-iodine bond can be readily converted into a carbon-metal bond, most commonly using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (-78 °C to -100 °C). tcnj.eduharvard.edu

This reaction would generate a lithiated indanone intermediate, which is a potent nucleophile. This intermediate can then be trapped with a wide array of electrophiles to introduce diverse functional groups at the C-6 position. This two-step sequence provides access to derivatives that are not directly attainable through other methods.

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product Functional Group at C-6 |

|---|---|---|---|

| n-BuLi or t-BuLi | 6-Lithio-5-hydroxy-1-indanone | CO₂ | -COOH (Carboxylic acid) |

| n-BuLi or t-BuLi | 6-Lithio-5-hydroxy-1-indanone | DMF | -CHO (Aldehyde) |

| n-BuLi or t-BuLi | 6-Lithio-5-hydroxy-1-indanone | R-X (Alkyl halide) | -R (Alkyl group) |

| n-BuLi or t-BuLi | 6-Lithio-5-hydroxy-1-indanone | R₂C=O (Ketone/Aldehyde) | -C(OH)R₂ (Tertiary/Secondary alcohol) |

Annulation Reactions and Construction of Fused/Spiro Frameworks

The 1-indanone (B140024) core is a prominent structural motif that serves as a versatile building block for the synthesis of more complex polycyclic systems. rsc.orgnih.gov Annulation reactions involving the indanone framework provide access to a variety of fused and spirocyclic structures, which are often found in natural products and pharmaceutically active compounds. rsc.orgsemanticscholar.org

Synthesis of Polycyclic Indanone Derivatives

The structure of this compound offers multiple reaction sites for annulation strategies to build fused carbocyclic and heterocyclic frameworks. nih.gov For instance, reactions can be designed to involve the α-carbon of the ketone, the carbonyl group itself, or the functionalized aromatic ring.

One strategy involves an initial cross-coupling reaction at the C-6 iodo position to introduce a side chain containing a reactive functional group. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the indanone core. For example, coupling with a boronic acid containing an ester-functionalized alkyl chain, followed by a Dieckmann condensation, could yield a new six-membered ring. Similarly, various cycloaddition strategies can be employed to construct higher-order polycyclic architectures. nih.gov

Expansion of Indanone Core Structure

Beyond fusing new rings to the existing framework, the indanone core itself can be expanded. Ring expansion reactions transform the five-membered cyclopentanone (B42830) ring into larger carbocyclic systems. A notable example is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones, which yields benzocycloheptenone skeletons. scispace.com This type of transformation could be applied to this compound to expand the five-membered ring to a seven-membered ring, providing access to a different class of polycyclic compounds while retaining the functional handles on the aromatic portion of the molecule.

Mechanistic Investigations in 5 Hydroxy 6 Iodo 1 Indanone Chemistry

Elucidation of Reaction Mechanisms in Indanone Synthesis

The formation of the 5-Hydroxy-6-iodo-1-indanone skeleton can be approached through various synthetic strategies, each with a distinct underlying mechanism. The core structure is typically assembled via intramolecular cyclization, and the specific substituents are introduced either before or after the formation of the indanone ring.

Electrophilic Aromatic Substitution Pathways (Friedel-Crafts)

A primary method for constructing the indanone core is through an intramolecular Friedel-Crafts acylation. nih.govresearchgate.net This reaction involves the cyclization of a 3-arylpropionic acid derivative. In the context of synthesizing a 5-hydroxy-1-indanone (B188539) precursor, the starting material would typically be a derivative of 3-(3-hydroxyphenyl)propionic acid.

The mechanism proceeds in several steps:

Formation of the Electrophile : The reaction is initiated by a Lewis acid (e.g., AlCl₃) or a strong proton acid like polyphosphoric acid (PPA), which activates the carboxylic acid group of the side chain. lkouniv.ac.ind-nb.info This typically involves the formation of a highly reactive acylium ion intermediate (R-C≡O⁺). lkouniv.ac.innptel.ac.in

Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion. The hydroxyl group (-OH) on the aromatic ring is a strongly activating, ortho-, para-directing group. Therefore, the electrophilic attack will be directed to the positions ortho or para to the hydroxyl group. For the formation of a 5-hydroxy-1-indanone, the cyclization must occur at the position ortho to the hydroxyl group.

Rearomatization : The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, yielding the cyclic ketone structure of 5-hydroxy-1-indanone. dalalinstitute.com

The efficiency and regioselectivity of the Friedel-Crafts acylation are heavily dependent on the specific acid catalyst used. d-nb.infobeilstein-journals.org

Radical and Ionic Mechanisms in Iodination Reactions

The introduction of an iodine atom at the C-6 position of 5-hydroxy-1-indanone is a key step, which proceeds via electrophilic aromatic substitution. The mechanism can be understood through an ionic pathway.

Ionic Mechanism: This is the most common pathway for the iodination of activated aromatic rings.

Generation of the Electrophile : Molecular iodine (I₂) itself is a weak electrophile. The reaction requires an oxidizing agent (e.g., nitric acid, sodium periodate) to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺) or a polarized complex. mdpi.com

Electrophilic Attack : The 5-hydroxy-1-indanone ring is highly activated towards electrophilic substitution due to the electron-donating hydroxyl group at C-5. This group strongly directs incoming electrophiles to the ortho (C-4 and C-6) and para (not available) positions. The C-6 position is sterically accessible and electronically favored, leading to a nucleophilic attack by the aromatic ring on the electrophilic iodine species.

Deprotonation : Similar to the Friedel-Crafts mechanism, the resulting arenium ion intermediate is deprotonated to restore aromaticity, yielding the final this compound product.

While less common for this type of transformation, radical mechanisms for iodination can occur under specific conditions, such as those involving homolytic cleavage of an iodine-containing precursor, but the ionic pathway is generally accepted for the iodination of phenolic compounds. mdpi.com

Metal-Catalyzed Reaction Mechanisms for Indanone Annulations and Coupling Reactions

Modern synthetic chemistry offers various transition-metal-catalyzed methods for constructing the indanone core. rsc.orgresearchgate.net These reactions often provide high efficiency and control over the substitution pattern. Catalysts based on palladium (Pd), rhodium (Rh), nickel (Ni), and iron (Fe) are commonly employed. researchgate.net

A general mechanistic cycle for a metal-catalyzed annulation to form an indanone might include the following key steps:

C-H Activation : The reaction often begins with the directed C-H activation of an aromatic precursor, where a directing group guides the metal catalyst to a specific C-H bond (e.g., ortho to the directing group). researchgate.net

Insertion : An unsaturated partner, such as an alkyne or alkene, inserts into the metal-carbon bond.

Cyclization/Annulation : The newly formed intermediate undergoes an intramolecular cyclization to form the five-membered ring of the indanone.

Reductive Elimination/Catalyst Regeneration : The final product is released, and the metal catalyst is regenerated to re-enter the catalytic cycle.

These methods, such as the Larock indenone synthesis, provide routes to highly substituted indanones and can be adapted for precursors bearing hydroxyl and halo-substituents. researchgate.netorganic-chemistry.org

Mechanistic Studies of Chemical Transformations

The reactivity of this compound in subsequent chemical transformations is dictated by the interplay of its functional groups. Mechanistic studies help in understanding and controlling the selectivity of these reactions.

Understanding Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity in the synthesis and derivatization of this compound is governed by the electronic properties of its substituents.

In Synthesis (Iodination) : The formation of the 6-iodo isomer is a clear example of regiocontrol. The powerfully electron-donating hydroxyl group at C-5 directs electrophilic substitution to the ortho position (C-6). The deactivating effect of the carbonyl group at C-1, which primarily deactivates the C-7 position, further reinforces the preference for substitution at C-6.

In Derivatization : For further electrophilic substitution, the existing substituents would direct a new electrophile. The hydroxyl group would direct to the C-4 position, while the iodine and the indanone ring itself would influence the outcome.

Stereoselectivity: The core this compound molecule is achiral. Stereoselectivity becomes a critical factor in reactions involving the carbonyl group or in cases where a chiral center is introduced. For instance, the reduction of the C-1 ketone to a secondary alcohol can create a chiral center. The stereochemical outcome of such a reaction would depend on the reagent used and the steric hindrance posed by the neighboring substituents on the aromatic ring.

Role of Catalyst and Solvent Effects on Reaction Outcomes

Catalysts and solvents play a pivotal role in directing the course of reactions involving this compound and its precursors.

Catalyst Effects:

Friedel-Crafts Acylation : The choice and concentration of the acid catalyst can dramatically influence the regioselectivity of the cyclization. For example, studies on related systems have shown that polyphosphoric acid (PPA) with a high P₂O₅ content can favor one regioisomer, while PPA with a lower P₂O₅ content can favor another. d-nb.info Lewis acids like AlCl₃ or NbCl₅ also show different activities and selectivities. nih.govbeilstein-journals.org

Metal-Catalyzed Annulations : The ligand coordinated to the metal center is crucial. Different ligands can alter the steric and electronic environment of the catalyst, thereby influencing the efficiency, regioselectivity, and even the mechanistic pathway of the annulation reaction. researchgate.netscispace.com

Iodination : The catalyst or oxidizing agent used to generate the electrophilic iodine species can affect the reaction rate and efficiency.

Solvent Effects: The solvent can influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.

In reactions involving ionic intermediates, such as Friedel-Crafts acylation and ionic iodination, polar solvents can stabilize charged species like the acylium ion and the arenium ion, potentially increasing the reaction rate.

In metal-catalyzed coupling reactions, the solvent's ability to coordinate with the metal center and its solubility properties for the various reactants are critical for an efficient catalytic cycle.

The interplay of these factors is summarized in the following table:

Table 1: Factors Influencing Reaction Mechanisms and Outcomes in Indanone Chemistry

| Factor | Influence on Mechanism | Examples |

|---|---|---|

| Catalyst | Determines reaction pathway and activation energy. Influences regioselectivity. | Lewis Acids (AlCl₃): Generate acylium ions in Friedel-Crafts reactions. PPA Concentration: Alters regioselectivity in intramolecular cyclizations. d-nb.infoTransition Metals (Pd, Rh): Enable C-H activation and annulation pathways. researchgate.net |

| Solvent | Stabilizes intermediates and transition states. Affects solubility and catalyst activity. | Polar Solvents: Can accelerate ionic reactions by stabilizing charged intermediates. Non-polar Solvents: Often used in reactions where charged intermediates are not desired. |

| Directing Groups | Control regioselectivity in electrophilic aromatic substitution. | -OH Group: Strongly activating, ortho-, para-directing. dalalinstitute.com-C=O Group: Deactivating, meta-directing. |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Related Systems

Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process that involves the concerted or sequential transfer of both a proton and an electron. nih.gov This mechanism is distinct from simple electron transfer or proton transfer, as the coupling of these two events can lead to unique reaction pathways and significantly altered thermodynamics. nih.gov PCET is a cornerstone of many biological and chemical processes, including photosynthesis and enzymatic catalysis. nih.gov

In the context of organic molecules, PCET provides a low-energy pathway for oxidation and reduction reactions by avoiding the formation of high-energy intermediates such as radical cations or anions. nih.gov The mechanism can proceed through a concerted pathway, where the proton and electron are transferred in a single kinetic step, or a stepwise pathway, where transfer occurs in separate, sequential steps. The operative pathway is often dictated by the specific molecular structure, the solvent, and the properties of the oxidant or reductant.

Influence of Hydroxyl Group on Redox Processes

The hydroxyl (-OH) group, being a key functional moiety in this compound, is expected to play a pivotal role in its redox chemistry. In aromatic systems, the phenolic hydroxyl group is a well-established participant in PCET reactions. Its ability to act as both a proton donor and to facilitate electron donation from the aromatic ring makes it a critical determinant of the molecule's electrochemical properties.

The oxidation of a phenolic compound typically involves the removal of a hydrogen atom (formally a proton and an electron). In a PCET framework, this can occur through a concerted mechanism where the O-H bond is cleaved simultaneously with electron transfer from the π-system. This concerted pathway is often thermodynamically more favorable than a stepwise process, which would involve the initial formation of a phenol (B47542) radical cation. The energy of this intermediate is significantly higher, making the concerted pathway a lower-energy route for oxidation.

The influence of the hydroxyl group on the redox potential of aromatic compounds is significant. Generally, the presence of a hydroxyl group lowers the oxidation potential of an aromatic molecule compared to its non-hydroxylated counterpart. This is attributed to the electron-donating nature of the hydroxyl group, which destabilizes the neutral molecule relative to its oxidized form, and its ability to participate in PCET, which provides a lower energy pathway for the redox event.

The table below illustrates the general effect of hydroxyl substitution on the redox potential of aromatic systems, based on established principles and data from related compounds. It is important to note that these are representative values and the actual redox potential of this compound would be influenced by the combined electronic effects of the hydroxyl, iodo, and indanone functionalities.

| Compound Class | General Effect of -OH on Redox Potential |

| Aromatic Hydrocarbons | Significant decrease |

| Aromatic Ketones | Moderate decrease |

| Halogenated Aromatics | Decrease, with magnitude influenced by halogen |

Applications of 5 Hydroxy 6 Iodo 1 Indanone in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The 1-indanone (B140024) core is a structural motif present in a variety of naturally occurring compounds, making synthetic derivatives like 5-Hydroxy-6-iodo-1-indanone attractive starting points for total synthesis. beilstein-journals.orgresearchgate.net For instance, the pterosin family of sesquiterpenoids, known for their cytotoxic and antibacterial activities, are based on a 1-indanone framework. beilstein-journals.org

While specific total syntheses commencing from this compound are not extensively documented, its structure is primed for the key transformations required in complex synthesis. nih.gov The most significant feature is the aryl iodide at the 6-position. This functional group serves as an exceptionally effective "handle" for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the direct attachment of a wide array of alkyl, alkenyl, alkynyl, or aryl groups at this position, enabling the elaboration of the core structure into more complex polycyclic systems. researchgate.netucl.ac.uk The iodine atom is an ideal leaving group for these transformations, which proceed under mild and chemoselective conditions. nih.gov

Precursor for Advanced Organic Materials

The unique electronic and structural features of the indanone skeleton make it a promising precursor for the development of advanced organic materials.

Dyes and Fluorophores

The development of novel dyes and fluorophores often relies on molecules with rigid, conjugated π-systems. The 1-indanone core provides such a platform, and related indanone structures have been successfully employed as fluorescent probes for biochemical studies. researchgate.net this compound is a suitable precursor for chromophores due to its fused aromatic-cycloalkenone system. Its photophysical properties can be rationally tuned through chemical modification at its functional handles.

For example, the phenolic hydroxyl group can be converted into an ether or ester, which can alter the electron-donating character of the oxygen atom and, consequently, the absorption and emission wavelengths of the molecule. More significantly, the aryl iodide allows for reactions that extend the π-conjugation of the system. A Suzuki or Sonogashira coupling reaction at this site can introduce additional aromatic or unsaturated groups, a common and effective strategy for shifting the fluorescence of a molecule towards longer wavelengths (a bathochromic or red shift).

Components for Optoelectronic Applications

Organic materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), require molecules with precisely controlled electronic properties and the ability to self-assemble into ordered thin films. The planar and rigid structure of the indanone core is advantageous for creating such materials.

The reactivity of this compound allows for its incorporation into larger conjugated polymers or oligomers. The aryl iodide is a prime site for polymerization reactions or for attaching other electronically active moieties through palladium-catalyzed couplings. nih.govrsc.org By carefully selecting the groups to be attached, chemists can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is critical for its performance in an electronic device.

Synthetic Intermediate for Specialized Chemical Reagents

Beyond its direct use, this compound can be converted into other specialized chemical reagents. The aryl iodide is particularly useful in this regard. Through halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium), the compound can be transformed into a highly reactive aryllithium species. This intermediate can then react with a wide range of electrophiles to introduce new functional groups.

Alternatively, the aryl iodide can undergo palladium-catalyzed borylation (Miyaura borylation) to yield the corresponding boronic acid or boronic ester. This transformation converts the indanone into a stable, versatile coupling partner for subsequent Suzuki reactions, effectively reversing its role from an electrophile to a nucleophile precursor. Such indanone-based boronic esters are valuable, specialized reagents for introducing the entire indanone scaffold into other molecules.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections, or "libraries," of structurally related compounds for high-throughput screening in drug discovery and materials science. nih.govwjahr.com The success of this approach depends on the use of a central "scaffold"—a core molecule with multiple, independently addressable points for diversification.

This compound is an exemplary scaffold because it possesses three distinct and orthogonally reactive functional groups:

The Phenolic Hydroxyl Group: Can be modified through etherification, esterification, or conversion to a triflate.

The Aryl Iodide: An ideal site for a vast number of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination/etherification). researchgate.net

The Ketone: Can undergo reactions such as reductive amination, aldol (B89426) condensation, Wittig olefination, or Grignard additions.

The ability to perform different classes of reactions at each of these sites allows for the systematic attachment of diverse "building blocks," leading to the generation of a large and structurally rich library of compounds from a single, common intermediate. nih.gov This makes the scaffold highly valuable for exploring a wide chemical space in the search for new bioactive molecules or materials with desired properties.

Interactive Data Table: Diversification Points of this compound Scaffold

| Functional Group | Position | Reaction Type | Example Building Blocks | Resulting Structure |

| Hydroxyl | C-5 | Etherification | Alkyl halides, Benzyl bromide | Aryl Ether |

| Esterification | Acyl chlorides, Carboxylic acids | Aryl Ester | ||

| Aryl Iodide | C-6 | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl |

| Sonogashira Coupling | Terminal alkynes | Aryl Alkene | ||

| Heck Coupling | Alkenes | Aryl Alkene | ||

| Buchwald-Hartwig | Amines, Alcohols | Aryl Amine/Ether | ||

| Ketone | C-1 | Reductive Amination | Primary/secondary amines | Amine |

| Aldol Condensation | Aldehydes, Ketones | α,β-Unsaturated Ketone | ||

| Wittig Reaction | Phosphonium ylides | Alkene |

Computational and Theoretical Studies of 5 Hydroxy 6 Iodo 1 Indanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-Hydroxy-6-iodo-1-indanone. These calculations provide a quantitative description of the molecule's structure and electron distribution.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is characterized by the arrangement of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity.

The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the hydroxyl group. The LUMO, conversely, signifies the molecule's capacity to accept electrons, highlighting its electrophilic nature. The LUMO is anticipated to be distributed over the carbonyl group and the aromatic system.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 4.15 |

Note: These values are hypothetical and for illustrative purposes, as specific published data for this exact compound is not available.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The oxygen atom of the carbonyl group and the hydroxyl group are expected to be the most electron-rich regions, depicted in shades of red on an MEP map. These sites are prone to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the areas around the iodine atom (due to the σ-hole phenomenon) would exhibit a positive electrostatic potential, shown in blue, making them susceptible to nucleophilic interactions.

Reactivity Predictions based on Computational Parameters

Several global reactivity descriptors, derived from the energies of the FMOs, can be calculated to quantify the reactivity of this compound. These parameters provide a more nuanced understanding of its chemical behavior.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ2 / (2η)

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.10 |

| Electronegativity (χ) | 4.175 |

| Chemical Hardness (η) | 2.075 |

| Global Softness (S) | 0.241 |

| Electrophilicity Index (ω) | 4.195 |

Note: These values are hypothetical and calculated from the illustrative FMO energies in Table 1.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and for the rational design of synthetic routes. For instance, modeling the substitution reactions at the aromatic ring or addition reactions to the carbonyl group can provide insights into the regioselectivity and stereoselectivity of such transformations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis aims to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) of the molecule. For this compound, this would involve examining the orientation of the hydroxyl group and the puckering of the five-membered ring.

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. These simulations can reveal the accessible conformations and the transitions between them, offering insights into how the molecule might interact with other molecules, such as biological receptors or solvent molecules. A study on the related compound 5,6-dimethoxy-1-indanone (B192829) has shown that different conformers can have varying stabilities, which can influence their biological activity.

Studies on Halogen Bonding and Intermolecular Interactions involving Iodine

The iodine atom in this compound plays a crucial role in its intermolecular interactions through a phenomenon known as halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This occurs due to the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (the σ-hole) along the C-I bond axis.